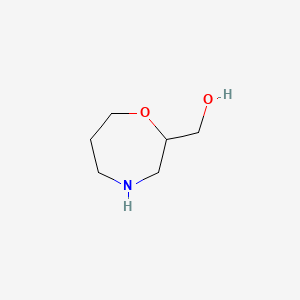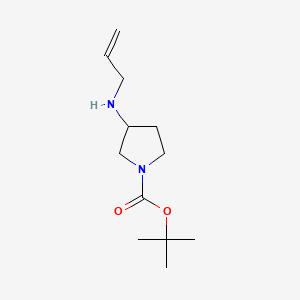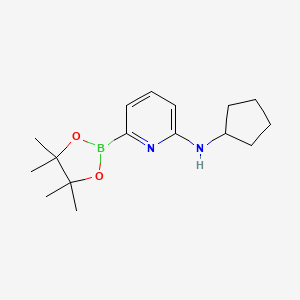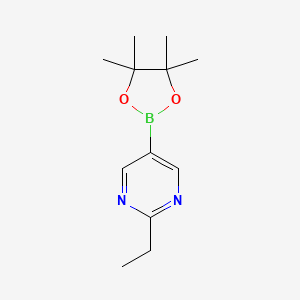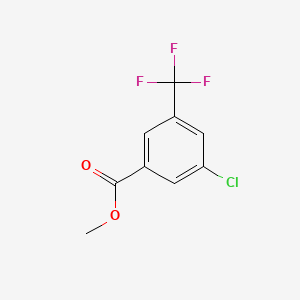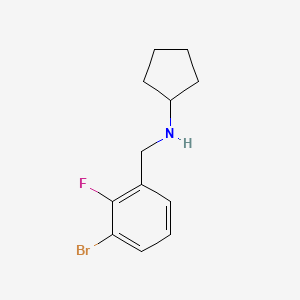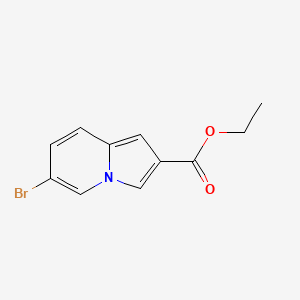
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate” is a type of acrylate, which are a family of polymers, a type of vinyl group substance . Acrylates are commonly used in adhesive and coating applications due to their strong adhesive properties and resistance to sunlight .
Synthesis Analysis
While specific synthesis methods for this compound are not available, acrylates are typically synthesized through a reaction of acrylic acid with alcohols in the presence of a catalyst . The process might involve steps such as esterification, polymerization, and possibly a final purification step .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared spectroscopy can confirm the incorporation of ion carriers in the phenyl acrylate backbone .Chemical Reactions Analysis
Acrylates can undergo a variety of reactions, including polymerization and cross-linking . Polymerization of acrylates often involves the use of a technique called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of acrylates can vary widely depending on their specific structure. For example, they typically possess relatively low glass transition temperatures .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1223593-77-8 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
Clave InChI |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NN |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
SMILES canónico |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
Sinónimos |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


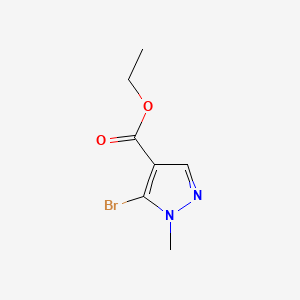
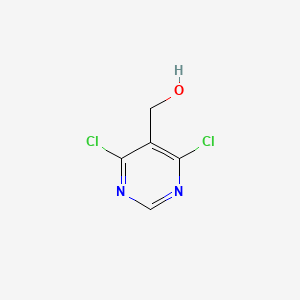
![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)
